molecular formula C20H22O3 B3030203 Prionoid C CAS No. 879324-76-2

Prionoid C

Katalognummer: B3030203
CAS-Nummer: 879324-76-2
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: VKCYKWVCBJEWAS-VLGSPTGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prionoid C is a term used to describe a class of proteins that exhibit prion-like behavior. These proteins can undergo conformational changes and propagate their altered state to other proteins, similar to prions. This compound is particularly significant in the study of neurodegenerative diseases, as it shares characteristics with proteins involved in conditions such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Prionoid C involves the expression and purification of the protein from recombinant sources. Typically, the gene encoding this compound is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli. The host cells are then cultured under conditions that induce the expression of the protein. After expression, the protein is purified using techniques such as affinity chromatography and size-exclusion chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host organisms, and downstream processing techniques are optimized for high yield and purity. The use of automated systems and high-throughput methods ensures consistency and efficiency in production .

Analyse Chemischer Reaktionen

Structural Conversion: Prionoid Misfolding and Propagation

Prionoids undergo a conformational shift from soluble α-helix-rich states (e.g., PrP<sup>C</sup>) to β-sheet-dominated aggregates (e.g., PrP<sup>Sc</sup>). Key reactions include:

  • Autocatalytic replication : PrP<sup>Sc</sup> binds PrP<sup>C</sup>, inducing structural rearrangement via template-directed misfolding. This reaction is modeled as:

    PrPC+PrPSck2PrPSc\text{PrP}^\text{C}+\text{PrP}^\text{Sc}\xrightarrow{k}2\text{PrP}^\text{Sc}

    where kk represents the rate constant for conversion .

  • Fibril elongation and fragmentation : Amyloid fibrils grow by monomer addition, while fragmentation generates new fibril ends, enabling exponential propagation .

Cofactor-Dependent Reactions

Prionoid aggregation often requires cofactors to stabilize intermediates:

Cofactor Role in Reaction Experimental Model
Polyanions (e.g., RNA)Shield electrostatic repulsion between prionoid monomers; nucleate amyloid formation PMCA assays with purified PrP<sup>C</sup>
Chaperones (e.g., DnaK)Modulate aggregate size by dissociating oligomers into propagons (infectious units) E. coli expressing RepA-WH1
Lipids/MembranesProvide surfaces for prionoid nucleation; enhance conformational stability Cell-free lipid bilayer systems

Kinetic Models of Amyloidogenesis

Prionoid aggregation follows non-linear kinetics:

  • Lag phase : Slow nucleation of oligomers.

  • Elongation phase : Rapid fibril growth.

  • Saturation phase : Depletion of soluble monomers .

Key parameters :

  • Rate constants for nucleation (knk_n) and elongation (kek_e) derived from in vitro PMCA assays .

  • Half-maximal effective concentrations (EC<sub>50</sub>) for inhibitors (e.g., phloretin EC<sub>50</sub> = 2.5 μM) .

Modulators of Prionoid Reactivity

  • pH and redox state : Acidic conditions accelerate PrP<sup>Sc</sup> formation by destabilizing PrP<sup>C</sup> .

  • Metal ions : Cu<sup>2+</sup> binding to PrP<sup>C</sup> stabilizes α-helices, while Zn<sup>2+</sup> promotes β-sheet transitions .

  • Small molecules : Polyphenols (e.g., phloretin) disrupt prionoid-cofactor interactions, suppressing aggregation .

Protein Misfolding Cyclic Amplification (PMCA)

  • Reconstituted reactions with PrP<sup>C</sup>, PrP<sup>Sc</sup>, and brain homogenate replicate prionoid propagation in vitro.

  • Polybasic domains in PrP<sup>C</sup> are critical for binding PrP<sup>Sc</sup>; deletions impair conversion .

Bacterial Prionoid RepA-WH1

  • RepA-WH1 forms cytotoxic amyloids in E. coli, requiring DNA and DnaK for propagation .

  • Oxidative stress exacerbates toxicity, linking amyloidogenesis to metabolic dysfunction .

Therapeutic Implications

  • Targeting cofactor interactions (e.g., RNA-prionoid complexes) with small molecules reduces amyloid burden .

  • Kinetic inhibitors that prolong the lag phase show promise in delaying disease onset .

Note: "Prionoid C" is interpreted here as a representative prion-like protein due to nomenclature ambiguity in literature.

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

Prionoid C has significant implications in the diagnosis of prion diseases. Techniques such as Protein Misfolding Cyclic Amplification (PMCA) have been developed to detect low levels of misfolded prions in biological samples. PMCA amplifies the presence of PrP^Sc, allowing for earlier detection of prion diseases compared to traditional methods .

Table 1: Diagnostic Techniques for Prion Diseases

TechniqueDescriptionSensitivitySpecificity
PMCAAmplifies misfolded prions from biological samplesHighHigh
Western BlotDetects specific protein conformationsModerateModerate
ELISAEnzyme-linked immunosorbent assay for prionsLowHigh

Therapeutic Targets

Research has identified several therapeutic strategies targeting this compound to mitigate the effects of prion diseases. One approach involves reducing levels of PrP^C to prevent its interaction with pathogenic PrP^Sc. Studies have shown that monoclonal antibodies targeting PrP^C can reduce the formation of PrP^Sc and improve outcomes in animal models .

Case Study: Monoclonal Antibody Therapy

  • Study : A clinical trial using PRN100, a humanized version of the antibody ICSM18, was conducted on patients with sporadic CJD.
  • Findings : While PRN100 did not significantly alter disease progression, postmortem analysis indicated potential clearance of pathogenic PrP in some cases, suggesting a need for further investigation into antibody-based therapies .

Research Applications

This compound is also instrumental in fundamental research related to neurodegenerative diseases beyond TSEs. The study of prions has provided insights into amyloid diseases such as Alzheimer's and Parkinson's disease, where similar misfolding mechanisms are observed .

Table 2: Research Insights from Prion Studies

DiseaseMechanism InvolvedRelevance to this compound
Alzheimer'sAmyloid-beta misfoldingSimilar protein aggregation mechanisms
Parkinson'sAlpha-synuclein aggregationInsights into protein misfolding pathways

Wirkmechanismus

The mechanism of action of Prionoid C involves its ability to template and propagate its misfolded state to other normal proteins. This process is driven by the formation of β-sheet-rich structures that can recruit and convert normal proteins into the misfolded form. The propagation of these misfolded proteins leads to the formation of toxic aggregates that disrupt cellular function and contribute to neurodegeneration .

Biologische Aktivität

Prionoid C represents a fascinating area of study within the broader context of prion-like proteins and their implications in neurodegenerative diseases. This article delves into the biological activity of this compound, examining its mechanisms, interactions, and relevance to various pathological conditions.

Overview of Prionoids

Prionoids are misfolded proteins that share characteristics with prions but may not exhibit the same transmissibility. They are implicated in several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) . The biological activity of this compound is primarily defined by its ability to induce conformational changes in normal cellular proteins, leading to aggregation and neurotoxicity.

  • Conversion of PrPC to PrPSc :
    • This compound promotes the conversion of the normal cellular prion protein (PrPC) into its pathogenic isoform, PrPSc. This process involves a template-assisted mechanism where PrPSc aggregates recruit and convert PrPC into further aggregates .
  • Neurotoxicity :
    • The accumulation of PrPSc is associated with neurodegeneration. Studies indicate that this accumulation can lead to a global decrease in protein synthesis due to dysregulation of translation initiation factors such as eIF2α . This results in cellular stress and eventual neuronal death.
  • Cellular Interactions :
    • This compound interacts with various cellular receptors and pathways. For instance, group-I metabotropic glutamate receptors (mGluRs) have been identified as mediators linking prion aggregates to intracellular stress responses . The inhibition of these receptors has shown neuroprotective effects in experimental models.

Case Study: Creutzfeldt–Jakob Disease (CJD)

A recent case series highlighted the clinical manifestations and progression of CJD linked to prionoid activity. Five patients presented with rapid neurological decline characterized by cognitive impairment and motor dysfunction. Despite aggressive treatment strategies, including high-dose corticosteroids and immunoglobulins, no significant clinical improvement was observed, underscoring the devastating impact of prionoids on neural function .

Research Findings

  • In Vitro Studies : Research has demonstrated that this compound can be amplified in vitro, allowing for the detection of minute amounts of prions. This technique has been crucial for diagnosing prion diseases .
  • Neuroprotective Strategies : Investigations into antibodies targeting specific domains of PrPC have revealed dual roles—some antibodies provide protection against neurotoxicity while others exacerbate it depending on their binding targets .

Data Table: Comparative Analysis of Prionoid Activity

Characteristic This compound Traditional Prions
Transmission Non-transmissibleTransmissible
Protein Interaction Induces misfoldingConverts normal proteins
Neurotoxicity Mechanism Alters protein synthesisDirect neuronal damage
Resistance ModerateHigh resistance to proteolysis

Eigenschaften

IUPAC Name

(3Z)-3-(1-hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-10(2)14-8-13-7-6-12(5)15-9-16(18(21)11(3)4)23-20(17(13)15)19(14)22/h6-11,21H,1-5H3/b18-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCYKWVCBJEWAS-VLGSPTGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C=C(C(=O)C3=C2C1=CC(=C(C(C)C)O)O3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C2C=C(C(=O)C3=C2C1=C/C(=C(\C(C)C)/O)/O3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prionoid C
Reactant of Route 2
Prionoid C
Reactant of Route 3
Reactant of Route 3
Prionoid C
Reactant of Route 4
Reactant of Route 4
Prionoid C
Reactant of Route 5
Prionoid C
Reactant of Route 6
Prionoid C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.